molecular formula C8H4ClF3N2 B181769 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- CAS No. 115127-52-1

3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-

Cat. No. B181769
M. Wt: 220.58 g/mol
InChI Key: RQIULBWQOACIEC-UHFFFAOYSA-N
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Description

3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is a type of diazirine reagent . Diazirine reagents are known for their ability to readily generate carbenes upon photochemical, thermal, or electrical stimulation . Because of this, they have emerged as privileged tools in applications ranging from biological target identification and proteomics through to polymer crosslinking and adhesion .


Synthesis Analysis

The synthesis of diazirine compounds often involves the use of photochemical, thermal, or electrical stimulation . For example, a compound with two photoreactive groups was synthesized by the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in DMSO .


Molecular Structure Analysis

The molecular structure of 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- is characterized by the presence of a diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Diazirine reagents, including 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-, can undergo rapid insertion into any nearby C–H, O–H or N–H bond . This property makes them useful in a variety of applications, including biological target identification, proteomics, polymer crosslinking, and adhesion .


Physical And Chemical Properties Analysis

Diazirines are generally stable under commonly used synthetic reaction conditions, including strong Brønsted and Lewis acids . They can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation .

Future Directions

The future of diazirine reagents like 3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]- looks promising. Researchers are continuously exploring their properties and finding new applications for them . For instance, the ability to vary the activation energy and activation temperature of aryl diazirines through the rational manipulation of electronic properties is a significant development . This could lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .

properties

IUPAC Name

3-chloro-3-[4-(trifluoromethyl)phenyl]diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIULBWQOACIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557548
Record name 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-

CAS RN

115127-52-1
Record name 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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